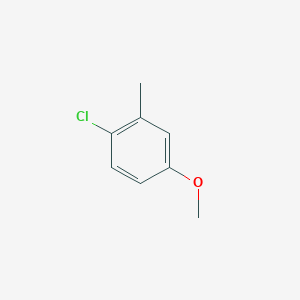

4-Chloro-3-methylanisole

Description

Properties

IUPAC Name |

1-chloro-4-methoxy-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c1-6-5-7(10-2)3-4-8(6)9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDGMUBWPXBSKCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60332475 | |

| Record name | 4-Chloro-3-methylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13334-71-9 | |

| Record name | 4-Chloro-3-methylanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-4-methoxy-2-methylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physical Properties of 4-Chloro-3-methylanisole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-3-methylanisole is a halogenated aromatic ether with potential applications in organic synthesis and as an intermediate in the development of pharmaceutical compounds and other specialty chemicals. A thorough understanding of its physical properties is crucial for its effective handling, characterization, and application in research and development. This technical guide provides a summary of the known physical properties of this compound, detailed experimental protocols for their determination, and a logical workflow for its synthesis and characterization.

Core Physical Properties

Data Presentation: Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H9ClO | PubChem[1] |

| Molecular Weight | 156.61 g/mol | PubChem[1] |

| CAS Number | 13334-71-9 | PubChem[1] |

| IUPAC Name | 1-chloro-4-methoxy-2-methylbenzene | PubChem[1] |

| Physical Form | Liquid | Sigma-Aldrich[2] |

| Purity | 98% | Sigma-Aldrich[2] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Density | Not available | |

| Water Solubility | Not available | |

| Organic Solvent Solubility | Not available |

Experimental Protocols

Due to the lack of specific published experimental data for this compound, this section provides detailed, generalized protocols for determining the key physical properties of a liquid organic compound. These methods are standard in organic chemistry laboratories and are applicable for the characterization of this compound.

Determination of Boiling Point (Capillary Method)

The boiling point is a fundamental physical property that can aid in the identification and purity assessment of a liquid sample.[3][4][5][6]

Methodology:

-

Sample Preparation: Place a small amount (a few milliliters) of this compound into a small test tube or a fusion tube.

-

Capillary Insertion: Seal one end of a capillary tube using a flame. Place the sealed capillary tube, open end down, into the liquid in the test tube.

-

Apparatus Setup: Attach the test tube to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb. Immerse the assembly in a heating bath (e.g., a Thiele tube filled with mineral oil or an aluminum block).

-

Heating and Observation: Heat the bath slowly and uniformly. Observe the capillary tube. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary.

-

Boiling Point Determination: The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges. Note this temperature. To confirm, allow the apparatus to cool slightly; the temperature at which the liquid just begins to enter the capillary tube is also the boiling point.

Determination of Density

The density of a liquid is its mass per unit volume and is a characteristic property.[7][8][9][10]

Methodology:

-

Mass of Empty Container: Accurately weigh a clean, dry graduated cylinder or pycnometer on an analytical balance and record its mass.

-

Volume of Liquid: Carefully add a known volume of this compound to the graduated cylinder or pycnometer. Record the volume.

-

Mass of Container with Liquid: Weigh the graduated cylinder or pycnometer containing the liquid and record the total mass.

-

Calculation:

-

Mass of the liquid = (Mass of container with liquid) - (Mass of empty container)

-

Density = Mass of the liquid / Volume of the liquid

-

Determination of Solubility

Understanding the solubility of a compound in various solvents is critical for purification, reaction setup, and formulation.[11][12][13][14]

Methodology:

-

Sample Preparation: In a series of small, labeled test tubes, place a small, measured amount of this compound (e.g., 0.1 mL).

-

Solvent Addition: To each test tube, add a small, measured volume (e.g., 1 mL) of a different solvent (e.g., water, ethanol, diethyl ether, acetone, toluene, etc.).

-

Observation: Vigorously shake or vortex each test tube. Observe whether the compound dissolves completely (forms a single homogeneous phase), is partially soluble, or is insoluble (remains as a separate phase).

-

Qualitative Reporting: Report the solubility as soluble, partially soluble, or insoluble for each solvent tested. For more quantitative analysis, the amount of solute that dissolves in a given amount of solvent at a specific temperature can be determined.

Logical Workflow and Visualization

The following diagrams, created using the DOT language, illustrate a logical workflow for the synthesis and characterization of this compound, as well as a general workflow for its physical property determination.

Caption: Logical workflow for the synthesis and characterization of this compound.

Caption: Experimental workflow for determining the physical properties of this compound.

References

- 1. 1-Chloro-4-methoxy-2-methylbenzene | C8H9ClO | CID 458156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 13334-71-9 [sigmaaldrich.com]

- 3. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. cdn.juniata.edu [cdn.juniata.edu]

- 5. byjus.com [byjus.com]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. How to Calculate Density of a Liquid Substance | Physics | Study.com [study.com]

- 8. homesciencetools.com [homesciencetools.com]

- 9. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 10. wjec.co.uk [wjec.co.uk]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. scribd.com [scribd.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. chem.ws [chem.ws]

4-Chloro-3-methylanisole chemical structure and CAS number

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-3-methylanisole, including its chemical structure, identification numbers, physical and spectral properties, a detailed synthesis protocol, and safety information.

Chemical Structure and Identification

This compound is an aromatic organic compound. Its structure consists of a benzene ring substituted with a chlorine atom, a methyl group, and a methoxy group.

Chemical Structure:

Identifier and Property Summary:

| Property | Value |

| IUPAC Name | 1-Chloro-4-methoxy-2-methylbenzene |

| CAS Number | 13334-71-9 |

| Chemical Formula | C₈H₉ClO |

| Molecular Weight | 156.61 g/mol [1] |

| Synonyms | 2-Chloro-5-methoxytoluene, 4-Chloro-3-methyl anisole |

| Physical Form | Liquid |

| Purity | 98% |

Spectroscopic Data

While a complete set of publicly available spectra for this compound is limited, data for the related compound 4-Methylanisole is provided below for comparative purposes. Researchers should verify the spectral data for this compound experimentally.

¹H NMR Data of 4-Methylanisole (90 MHz, CDCl₃): [2]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.11 - 6.72 | m | 4H | Aromatic H |

| 3.73 | s | 3H | -OCH₃ |

| 2.26 | s | 3H | -CH₃ |

¹³C NMR Data of 4-Methylanisole (15.09 MHz, CDCl₃): [2]

| Chemical Shift (ppm) |

| 157.65 |

| 129.94 |

| 113.81 |

| 55.15 |

| 20.41 |

Mass Spectrometry Data of 4-Methylanisole (EI-B): [2]

| m/z | Relative Intensity |

| 122.0 | 99.99 |

| 77.0 | 78.40 |

| 27.0 | 56.40 |

| 39.0 | 52.30 |

| 79.0 | 51.80 |

Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be achieved via the Williamson ether synthesis, starting from 4-chloro-3-methylphenol. This method involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to attack a methylating agent.

Reaction:

4-chloro-3-methylphenol + CH₃I (in the presence of a base) → this compound + salt + H₂O

Materials:

-

4-chloro-3-methylphenol (1.0 eq)

-

Sodium hydroxide (NaOH) (1.1 eq)

-

Methyl iodide (CH₃I) (1.2 eq)

-

Acetone (solvent)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-3-methylphenol in acetone. Add a solution of sodium hydroxide in water dropwise to the stirred solution at room temperature. Stir the mixture for 30 minutes to ensure complete formation of the sodium phenoxide salt.

-

Methylation: Add methyl iodide to the reaction mixture. Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the acetone under reduced pressure. To the residue, add diethyl ether and water. Separate the organic layer.

-

Purification: Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Final Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel to yield the pure product.

Visualizations

Synthesis Pathway of this compound

Caption: Williamson ether synthesis of this compound.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification.

References

An In-Depth Technical Guide to the Spectral Analysis of 4-Chloro-3-methylanisole

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-Chloro-3-methylanisole (C₈H₉ClO), a substituted aromatic compound of interest in various chemical research domains. Due to the limited availability of public domain spectral data for this compound, this guide utilizes spectral data for the structurally related compound 4-Methylanisole as an illustrative example for data presentation and interpretation. The experimental protocols described are standard methodologies applicable to the analysis of this compound.

Spectroscopic Data

The following sections present the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for a substituted anisole derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum provides information about the chemical environment of hydrogen atoms in a molecule.

| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |

| 7.09 | d | 2H | Ar-H |

| 6.82 | d | 2H | Ar-H |

| 3.73 | s | 3H | -OCH₃ |

| 2.26 | s | 3H | Ar-CH₃ |

Data obtained in CDCl₃ at 90 MHz.[1]

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms.

| Chemical Shift (δ) [ppm] | Assignment |

| 157.65 | Ar-C-O |

| 129.94 | Ar-C |

| 113.81 | Ar-C-H |

| 55.15 | -OCH₃ |

| 20.41 | Ar-CH₃ |

Data obtained in CDCl₃ at 15.09 MHz.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2850 | Strong | C-H stretch (aromatic and aliphatic) |

| ~1610, 1510, 1460 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1245 | Strong | C-O stretch (aryl ether) |

| ~1175 | Medium | C-H in-plane bend |

| ~820 | Strong | C-H out-of-plane bend (para-disubstituted) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

| m/z | Relative Intensity (%) | Assignment |

| 122 | 100 | [M]⁺ (Molecular Ion) |

| 107 | 40 | [M - CH₃]⁺ |

| 92 | 20 | [M - CH₂O]⁺ |

| 77 | 30 | [C₆H₅]⁺ |

Electron Ionization (EI) at 70 eV.[1]

Experimental Protocols

The following are detailed methodologies for acquiring the spectral data.

NMR Spectroscopy Protocol

Sample Preparation:

-

Accurately weigh 5-25 mg of the sample for ¹H NMR or 20-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Filter the solution through a pipette with a small cotton or glass wool plug into a 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube and ensure the liquid height is around 4-5 cm.

-

Wipe the outside of the NMR tube clean before inserting it into the spectrometer.

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity and improve spectral resolution.

-

For ¹H NMR, acquire the spectrum using an appropriate number of scans (typically 8-16).

-

For ¹³C NMR, a larger number of scans (e.g., 128 or more) is typically required due to the lower natural abundance of the ¹³C isotope. A broadband proton decoupling sequence is commonly used to simplify the spectrum and enhance signal-to-noise.

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

IR Spectroscopy Protocol

Sample Preparation (Neat Liquid):

-

Place one or two drops of the liquid sample onto the center of a clean, dry salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top of the first, gently pressing to form a thin, uniform film of the liquid between the plates.

-

Mount the salt plate assembly in the sample holder of the FTIR spectrometer.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

-

Place the sample holder with the prepared salt plates into the spectrometer's beam path.

-

Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry Protocol (Electron Ionization)

Sample Introduction:

-

Introduce a small amount of the volatile liquid sample into the mass spectrometer, often via a heated direct insertion probe or through the injection port of a gas chromatograph (GC-MS).

-

The sample is vaporized in a high-vacuum source chamber.

Ionization and Analysis:

-

The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting positively charged ions (molecular ion and fragment ions) are accelerated by an electric field.

-

The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

A detector records the abundance of each ion at a specific m/z value.

Data Presentation:

-

The mass spectrum is plotted as relative intensity versus m/z.

-

The most intense peak in the spectrum is designated as the base peak and assigned a relative intensity of 100%.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for Spectroscopic Analysis of a Chemical Compound.

References

An In-depth Technical Guide to the Synthesis of 4-Chloro-3-methylanisole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 4-chloro-3-methylanisole, a valuable intermediate in the pharmaceutical and agrochemical industries. This document details the core synthetic methodologies, including in-depth experimental protocols and quantitative data, to assist researchers in the efficient preparation of this compound.

Introduction

This compound, with the chemical formula C₈H₉ClO, is an aromatic ether that serves as a key building block in the synthesis of more complex molecules. Its substituted benzene ring allows for a variety of further chemical transformations, making it a versatile precursor in drug discovery and development. This guide focuses on the most practical and well-documented synthetic routes to obtain this compound with high purity and yield.

Primary Synthesis Pathway: A Two-Step Approach from m-Cresol

The most common and industrially viable synthesis of this compound begins with the readily available starting material, m-cresol. The pathway involves two sequential reactions: electrophilic chlorination followed by Williamson ether synthesis.

Key chemical reactions of 4-Chloro-3-methylanisole

An In-depth Technical Guide to the Key Chemical Reactions of 4-Chloro-3-methylanisole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted aromatic compound with significant potential as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its reactivity is governed by the interplay of the activating methoxy group, the deactivating but ortho-, para-directing chloro group, and the weakly activating methyl group. This guide provides a comprehensive overview of the key chemical reactions of this compound, including detailed experimental protocols, quantitative data, and mechanistic visualizations to support researchers in their synthetic endeavors.

Introduction

This compound, with the chemical formula C₈H₉ClO, is a versatile intermediate in organic synthesis. The strategic placement of the chloro, methyl, and methoxy substituents on the benzene ring allows for a range of chemical transformations, making it a valuable precursor for the synthesis of pharmaceutical ingredients and other fine chemicals. Understanding the regioselectivity and reactivity of this molecule is crucial for its effective utilization in multi-step synthetic pathways. This document outlines the core chemical reactions of this compound, providing practical guidance for its application in research and development.

Electrophilic Aromatic Substitution Reactions

The aromatic ring of this compound is activated towards electrophilic aromatic substitution (EAS) by the electron-donating methoxy and methyl groups. The methoxy group is a strong activating group and directs incoming electrophiles to the ortho and para positions relative to it. The methyl group is a weak activator, also directing ortho and para. The chlorine atom is a deactivating group but is also an ortho-, para-director. The interplay of these directing effects determines the regiochemical outcome of EAS reactions.

Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring, a key functional group for further transformations, such as reduction to an amine. The nitration of substituted anisoles is a well-established reaction.

Experimental Protocol: Nitration of this compound to 4-Chloro-5-methyl-2-nitroanisole

A synthetic route described in a patent for the preparation of a related compound, 4-chloro-3-nitroanisole, provides insight into typical nitration conditions. The process involves the nitration of an acetanilide precursor followed by further transformations.[1] While a direct protocol for this compound is not provided, a general procedure can be inferred.

-

Reaction Scheme:

-

Procedure: In a three-necked flask, 65% nitric acid is cooled to 0°C. Concentrated sulfuric acid is slowly added dropwise, maintaining the low temperature. This compound is then added portion-wise to the reaction mixture, ensuring the temperature does not exceed 5°C. The reaction is stirred at this temperature for a specified time until completion (monitored by TLC). The reaction mixture is then carefully poured onto ice, and the precipitated product is filtered, washed with water, and dried. Recrystallization from a suitable solvent like ethanol can be performed for purification.[1]

Quantitative Data:

| Reactant | Reagent | Product | Yield | Reference |

| p-Anisidine (precursor) | Acetic anhydride, HNO₃/H₂SO₄ | 2-Nitro-4-methoxyacetanilide | Not specified | [1] |

Note: The yield for the direct nitration of this compound would need to be determined experimentally.

Logical Relationship: Nitration Pathway

References

Unlocking New Frontiers in Drug Discovery: A Technical Guide to the Research Applications of 4-Chloro-3-methylanisole

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds as a foundation for new therapeutic agents is perpetual. 4-Chloro-3-methylanisole, a readily accessible aromatic compound, presents itself as a valuable and underexplored starting material for the synthesis of a diverse array of potentially bioactive molecules. This technical guide elucidates the potential research applications of this compound, focusing on its transformation into a key intermediate, 2-Bromo-4-chloro-5-methylanisole, and its subsequent utilization in the synthesis of substituted biphenyl derivatives via Suzuki-Miyaura cross-coupling. This document provides detailed experimental protocols and highlights the broad spectrum of biological activities associated with the resulting molecular frameworks, offering a roadmap for researchers in drug discovery and development.

Introduction: this compound as a Versatile Building Block

This compound is a substituted aromatic ether. Its structure, featuring a chloro, a methyl, and a methoxy group on a benzene ring, offers multiple sites for chemical modification. The electronic nature of these substituents directs further electrophilic substitution, making it a predictable and controllable starting point for multi-step organic synthesis. While direct biological applications of this compound are not extensively documented, its true potential lies in its role as a precursor to more complex and pharmacologically relevant molecules.

This guide focuses on a key synthetic transformation: the regioselective bromination of this compound to yield 2-Bromo-4-chloro-5-methylanisole. This bromo-derivative serves as a pivotal intermediate, particularly for palladium-catalyzed cross-coupling reactions, opening a gateway to a vast chemical space of novel compounds with potential therapeutic applications.

Synthesis of the Key Intermediate: 2-Bromo-4-chloro-5-methylanisole

The introduction of a bromine atom onto the aromatic ring of this compound is a critical step in unlocking its synthetic potential. N-Bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of activated aromatic rings. The methoxy group in this compound is a strong activating group, directing electrophilic substitution to the ortho and para positions. Given that the para position is blocked by the chloro group, bromination is expected to occur at the ortho position.

Experimental Protocol: Bromination of this compound

This protocol is based on established methods for the bromination of anilines and anisoles.

Materials:

-

This compound

-

N-Bromosuccinimide (NBS)

-

Carbon tetrachloride (CCl₄) or Acetonitrile (CH₃CN) (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous carbon tetrachloride or acetonitrile.

-

Cool the solution in an ice bath with stirring.

-

Slowly add N-Bromosuccinimide (1.1 equivalents) portion-wise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove succinimide.

-

Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by washing with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure 2-Bromo-4-chloro-5-methylanisole.

Expected Outcome:

The reaction is expected to yield 2-Bromo-4-chloro-5-methylanisole as the major product. The structure of the product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Gateway to Biphenyl Scaffolds: The Suzuki-Miyaura Coupling

The synthesized 2-Bromo-4-chloro-5-methylanisole is an ideal substrate for the Suzuki-Miyaura cross-coupling reaction. This powerful palladium-catalyzed reaction forms a carbon-carbon bond between an organohalide and an organoboron compound, typically a boronic acid or ester. The Suzuki coupling is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, due to its mild reaction conditions, high functional group tolerance, and commercial availability of a wide range of boronic acids.

Significance of Biphenyl Derivatives in Medicinal Chemistry

Biphenyl and its substituted derivatives are considered "privileged structures" in medicinal chemistry. This is due to their frequent occurrence in a wide range of biologically active compounds. The biphenyl scaffold provides a rigid framework that can be functionalized to interact with various biological targets.

Table 1: Representative Biological Activities of Substituted Biphenyl Derivatives

| Compound Class | Biological Activity | Reference |

| Substituted Biphenyl Sulfonamides | Angiotensin II Receptor Antagonists (Antihypertensive) | [1] |

| Biphenyl Carboxamides | Anti-inflammatory | [1] |

| Nitro-substituted Biphenyls | Antimicrobial | [1] |

| Biphenyl-based Tyrosine Kinase Inhibitors | Anticancer | [1] |

| Biphenyl Pyrazole Derivatives | Angiotensin II Receptor Antagonists | [1] |

Note: This table provides a general overview of the potential activities of biphenyl derivatives. The specific activity of any newly synthesized compound would require experimental validation.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromo-4-chloro-5-methylanisole

This protocol is a general procedure that can be adapted for coupling with various boronic acids.

Materials:

-

2-Bromo-4-chloro-5-methylanisole

-

Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane, toluene, DMF) and water

-

Schlenk flask or sealed tube

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Heating mantle or oil bath

-

Standard work-up and purification reagents (as in section 2.1)

Procedure:

-

To a Schlenk flask, add 2-Bromo-4-chloro-5-methylanisole (1 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (e.g., 0.05 equivalents of Pd(PPh₃)₄), and the base (2-3 equivalents).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add the degassed solvent system (e.g., a mixture of toluene and water).

-

Heat the reaction mixture with vigorous stirring to 80-100 °C for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired substituted biphenyl derivative.

Visualizing the Potential: Synthetic Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the synthetic workflow and the potential for generating a library of diverse, potentially bioactive molecules.

Conclusion and Future Directions

This compound, through its conversion to 2-Bromo-4-chloro-5-methylanisole, emerges as a highly promising starting material for the generation of novel chemical entities. The subsequent application of the Suzuki-Miyaura coupling provides a robust and versatile platform for the synthesis of a wide array of substituted biphenyl derivatives. The established and diverse biological activities of the biphenyl scaffold underscore the significant potential of these new compounds as leads in drug discovery programs.

Future research should focus on the synthesis of a diverse library of these biphenyl derivatives by exploring a wide range of commercially available boronic acids. Systematic screening of these compounds against various biological targets, including bacterial and fungal strains, cancer cell lines, and key enzymes involved in inflammatory pathways, will be crucial in identifying promising lead candidates. Furthermore, the chloro-substituent on the original anisole ring provides an additional handle for further chemical modification, allowing for the exploration of even more complex molecular architectures and the fine-tuning of biological activity. This strategic approach, starting from a simple and accessible building block, holds considerable promise for the discovery of next-generation therapeutics.

References

An In-depth Technical Guide to the Safety, Handling, and Disposal of 4-Chloro-3-methylanisole

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety protocols, handling procedures, and disposal methods for 4-Chloro-3-methylanisole (CAS No. 13334-71-9). The information is intended to ensure the safe use of this compound in a laboratory setting and to provide a framework for conducting risk assessments and establishing experimental protocols.

Chemical and Physical Properties

This compound is a substituted aromatic ether. Understanding its physical and chemical properties is fundamental to its safe handling.

| Property | Value | Reference |

| CAS Number | 13334-71-9 | [1][2] |

| Chemical Formula | C8H9ClO | [1][2] |

| Molecular Weight | 156.61 g/mol | [3] |

| Synonyms | 2-Chloro-5-methoxytoluene, 1-Chloro-4-methoxy-2-methylbenzene | [1][2] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification. It is crucial to be aware of these hazards before handling the chemical.

| Hazard Class | Hazard Category | Hazard Statement |

| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed[3] |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation[3][4][5] |

| Serious eye damage/eye irritation | Category 2 | H319: Causes serious eye irritation[3][4][5] |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | Category 3 | H335: May cause respiratory irritation[3][4][5] |

Hazard Pictograms:

Safe Handling and Storage

Adherence to proper handling and storage procedures is paramount to minimizing exposure and ensuring a safe laboratory environment.[6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential when working with this compound. The following table outlines the recommended PPE.

| Body Part | Equipment | Specifications |

| Eyes/Face | Safety glasses with side shields or chemical safety goggles. A face shield may be necessary for splash hazards. | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[6][7][8] Contact lenses should not be worn as they can absorb and concentrate irritants.[6][9] |

| Hands | Chemical-resistant gloves (e.g., PVC, neoprene, or nitrile rubber). | Gloves should be inspected before use and selected based on the specific task and duration of exposure, following standards like Europe EN 374 or US F739.[6][9] |

| Body | Laboratory coat, overalls, or a chemical-resistant suit. Flame-retardant and antistatic clothing is recommended if handling large quantities. | Protective clothing selection depends on the concentration and amount of the hazardous substance being handled.[6] |

| Respiratory | A NIOSH-approved respirator with an appropriate cartridge (e.g., Type ABEK (EN14387)) should be used when ventilation is inadequate, for spill response, or when engineering controls are not sufficient to maintain exposure below permissible limits. | Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[6][7][8] |

| Feet | Closed-toe shoes, safety footwear, or chemical-resistant boots. Non-sparking safety footwear is recommended for large-scale operations. |

Engineering Controls

-

Ventilation: Work in a well-ventilated area. For procedures that may generate vapors or aerosols, a chemical fume hood is mandatory.[6][7]

-

Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in good working order.[7][9]

Storage Requirements

-

Containers: Store in the original, tightly closed container in a cool, dry, and well-ventilated area.[6][9][10]

-

Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases.[9][10][11]

-

Ignition Sources: Store away from heat, sparks, open flames, and other sources of ignition.[6][9][10] "No smoking" policies should be strictly enforced in storage areas.

Experimental Protocols

While specific experimental designs will vary, the following protocols provide a general framework for the safe handling of this compound in a research setting.

General Handling Protocol

-

Preparation:

-

Conduct a pre-work hazard assessment.

-

Ensure all necessary PPE is available and in good condition.

-

Verify that the chemical fume hood and other engineering controls are functioning correctly.

-

Have spill cleanup materials readily available.

-

-

Handling:

-

Don the appropriate PPE as outlined in Section 3.1.

-

Perform all manipulations of this compound within a certified chemical fume hood.[6]

-

Avoid all personal contact, including inhalation of vapors and direct skin or eye contact.

-

Use spark-proof tools and explosion-proof equipment if there is a risk of ignition.[6][9]

-

Ground and bond containers when transferring large volumes to prevent static discharge.[6]

-

Keep containers closed when not in use.[10]

-

-

Post-Handling:

Spill Response Protocol

A tiered response is necessary for chemical spills, depending on the volume and location.

-

Minor Spill (<100 mL in a fume hood):

-

Alert personnel in the immediate area.

-

Wear appropriate PPE, including respiratory protection if necessary.[9]

-

Contain the spill with an inert absorbent material such as vermiculite, sand, or earth.[7][9] Do not use combustible materials like paper towels to absorb the initial spill.[12]

-

Using spark-proof tools, collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[6][9]

-

Decontaminate the spill area with a suitable solvent, followed by soap and water.[13]

-

Place all contaminated materials, including gloves and cleaning supplies, into a sealed bag for hazardous waste disposal.

-

-

Major Spill (>100 mL or outside a fume hood):

-

Evacuate the immediate area and alert all nearby personnel.[9]

-

If the spill is flammable, turn off all ignition sources.

-

Close the laboratory doors and prevent entry.

-

Contact your institution's emergency response team or local fire department.

-

Provide them with the identity of the spilled material and a copy of the Safety Data Sheet (SDS).

-

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][10] Seek immediate medical attention.[14] |

| Skin Contact | Immediately remove all contaminated clothing, including footwear. Flush skin with plenty of soap and water for at least 15 minutes.[14] Seek medical attention if irritation develops or persists. |

| Inhalation | Move the exposed person to fresh air at once.[14] If breathing is difficult or has stopped, provide artificial respiration.[14] Keep the person warm and at rest.[14] Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting.[7] If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink.[7] Seek immediate medical attention.[10] |

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

-

Waste Collection:

-

Collect all waste materials (unused chemical, contaminated absorbents, and PPE) in a designated, properly labeled, and sealed container.[15]

-

Do not mix with other waste streams unless compatible.

-

-

Container Rinsing:

-

Empty containers must be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste. For highly toxic materials, the first three rinses should be collected.

-

-

Disposal Method:

Visualized Workflows

The following diagrams illustrate key decision-making processes for the safe handling and disposal of this compound.

Caption: Logical workflow for handling this compound.

Caption: Decision tree for this compound spill response.

Caption: General workflow for the disposal of this compound waste.

References

- 1. pschemicals.com [pschemicals.com]

- 2. This compound | VSNCHEM [vsnchem.com]

- 3. 1-Chloro-4-methoxy-2-methylbenzene | C8H9ClO | CID 458156 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Chloro-3-methylaniline | C7H8ClN | CID 23536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Chloro-2-methylanisole | C8H9ClO | CID 76748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. kscl.co.in [kscl.co.in]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. jk-sci.com [jk-sci.com]

- 13. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

- 14. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 15. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]

Solubility Profile of 4-Chloro-3-methylanisole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted solubility of 4-chloro-3-methylanisole in a range of common laboratory solvents. Due to the limited availability of direct experimental solubility data for this compound in publicly accessible literature, this guide utilizes fundamental principles of organic chemistry, primarily the "like dissolves like" rule, to forecast its solubility behavior. The document outlines the predicted polarity of this compound based on its molecular structure and presents a tabulated summary of its expected solubility in various polar and non-polar solvents. Furthermore, a detailed, generalized experimental protocol for determining the solubility of a solid organic compound is provided, along with a visual workflow to guide researchers in obtaining empirical data. This guide serves as a valuable resource for scientists and professionals in drug development and other research fields who are handling this compound and require an informed starting point for their experimental design.

Introduction

This compound is an aromatic organic compound with the chemical formula C₈H₉ClO. Its molecular structure, featuring a substituted benzene ring, dictates its physicochemical properties, including its solubility in various media. Understanding the solubility of this compound is critical for a wide array of applications, including reaction chemistry, purification processes, formulation development, and biological assays. This guide aims to bridge the current gap in available experimental data by providing a reasoned, predictive analysis of its solubility.

Predicted Solubility of this compound

The solubility of a solute in a solvent is governed by the intermolecular forces between the solute and solvent molecules. The principle of "like dissolves like" states that substances with similar polarities are more likely to be soluble in one another.

2.1. Molecular Structure and Polarity Analysis of this compound

The structure of this compound consists of a benzene ring substituted with a chlorine atom, a methyl group, and a methoxy group.

-

Benzene Ring: The aromatic ring itself is nonpolar.

-

Methyl Group (-CH₃): This is a nonpolar alkyl group.

-

Chlorine Atom (-Cl): The chlorine atom is electronegative and introduces a dipole moment, contributing to the molecule's overall polarity.

-

Methoxy Group (-OCH₃): The oxygen atom in the methoxy group is also electronegative and possesses lone pairs of electrons, creating a significant dipole moment and making this group polar.

While the molecule possesses polar bonds (C-Cl and C-O), the overall polarity is moderate. The nonpolar benzene ring and methyl group constitute a significant portion of the molecule, diminishing the influence of the polar functional groups. Therefore, this compound is predicted to be a compound of low to moderate polarity.

2.2. Predicted Solubility in Common Laboratory Solvents

Based on the polarity analysis, the predicted solubility of this compound in a selection of common laboratory solvents is summarized in Table 1.

| Solvent Classification | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water (H₂O) | Insoluble | The large nonpolar aromatic ring and methyl group outweigh the polarity of the chloro and methoxy groups, preventing significant interaction with the highly polar and hydrogen-bonding water molecules. |

| Methanol (CH₃OH) | Sparingly Soluble to Soluble | Methanol is less polar than water and its alkyl group can interact with the nonpolar parts of the solute. The polar hydroxyl group can interact with the methoxy and chloro groups. | |

| Ethanol (C₂H₅OH) | Soluble | Ethanol's longer alkyl chain increases its nonpolar character compared to methanol, leading to better interaction with the aromatic ring and methyl group of the solute. | |

| Polar Aprotic | Acetone (C₃H₆O) | Soluble | Acetone has a strong dipole moment and can engage in dipole-dipole interactions with the polar groups of the solute, while its alkyl groups can interact with the nonpolar regions. |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a highly polar aprotic solvent capable of dissolving a wide range of organic compounds.[1][2] | |

| N,N-Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is a potent polar aprotic solvent that should readily dissolve this compound. | |

| Non-Polar | Toluene (C₇H₈) | Very Soluble | The aromatic ring of toluene will have strong van der Waals interactions with the benzene ring of this compound. |

| Hexane (C₆H₁₄) | Soluble to Very Soluble | As a nonpolar alkane, hexane will effectively solvate the nonpolar aromatic and methyl components of the molecule. |

Disclaimer: The solubility data presented in this table is predictive and based on chemical principles. Experimental verification is strongly recommended.

Experimental Protocol for Solubility Determination

The following is a generalized and robust protocol for determining the solubility of a solid organic compound like this compound in a liquid solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the dissolved solute.

3.1. Materials

-

This compound

-

Selected solvents (e.g., water, ethanol, hexane)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Magnetic stirrer and stir bars or a shaker

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Syringes

-

Volumetric flasks

-

Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

3.2. Procedure

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of this compound and add it to a vial.

-

Add a known volume or mass of the chosen solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C) and stir or shake the mixture vigorously.

-

Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that a saturated solution is formed. The presence of undissolved solid at the end of this period is crucial.

-

-

Sample Collection and Preparation:

-

Allow the undissolved solid to settle by turning off the stirrer/shaker and letting the vial stand in the constant temperature bath for at least 2 hours.

-

Carefully draw a known volume of the supernatant (the clear saturated solution) using a syringe.

-

Attach a syringe filter to the syringe and filter the solution into a pre-weighed volumetric flask to remove any undissolved microparticles.

-

Record the exact volume of the filtered saturated solution.

-

Dilute the filtered solution with a suitable solvent to a concentration that is within the linear range of the analytical instrument to be used.

-

-

Quantification:

-

Analyze the diluted solution using a calibrated analytical method (e.g., UV-Vis spectrophotometry or HPLC) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound.

-

-

Calculation of Solubility:

-

From the concentration of the diluted solution and the dilution factor, calculate the concentration of the original saturated solution.

-

Express the solubility in desired units, such as mg/mL or g/100 mL.

-

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Conclusion

References

Purity Analysis of Commercial 4-Chloro-3-methylanisole: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the analytical methodologies for assessing the purity of commercial 4-Chloro-3-methylanisole. The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and quality control. This guide outlines potential impurities, detailed experimental protocols for their identification and quantification, and illustrative data presented in a structured format.

Introduction to this compound and its Purity

This compound is an aromatic organic compound with applications in the synthesis of various chemical intermediates and active pharmaceutical ingredients. The purity of this raw material is critical to ensure the safety, efficacy, and quality of the final products. Commercial grades of this compound typically have a purity of 98% or higher. However, the presence of impurities, even in small amounts, can have a significant impact on downstream processes and the final product's impurity profile.

The impurities in commercial this compound can originate from the starting materials, byproducts of the synthesis process, or degradation products. A thorough purity analysis is therefore essential to identify and quantify these impurities.

Potential Impurities in this compound

The identification of potential impurities is a crucial first step in developing a robust analytical method for purity analysis. Based on the common synthetic routes for substituted anisoles, the following impurities could potentially be present in commercial this compound:

-

Isomeric Impurities: Positional isomers of this compound are common process-related impurities.

-

Starting Material Residues: Unreacted starting materials from the synthesis process may be present.

-

Byproducts of Synthesis: Side reactions during synthesis can lead to the formation of various byproducts. For instance, competing C-methylation can lead to the formation of substituted phenols.[1]

-

Degradation Products: The compound may degrade under certain storage or handling conditions.

A hypothetical impurity profile is presented in the table below:

| Table 1: Potential Impurities in Commercial this compound | | :--- | :--- | :--- | | Impurity Name | Structure | Potential Origin | | 2-Chloro-5-methylanisole | Isomer | Isomeric Impurity | | 4-Chloro-2-methylanisole | Isomer | Isomeric Impurity | | 3-Methyl-4-chloroaniline | Starting Material | Starting Material Residue | | 2,4-Dimethylphenol | Byproduct | C-methylation Byproduct |

Analytical Methodologies for Purity Analysis

A combination of chromatographic techniques is typically employed for the comprehensive purity analysis of this compound. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS), are powerful tools for separating and identifying volatile and non-volatile impurities, respectively.

Gas Chromatography (GC) for Volatile Impurities

Gas chromatography is a well-established technique for the analysis of volatile and semi-volatile organic compounds and is suitable for the purity assessment of this compound.

This protocol is adapted from a validated method for a structurally related compound, meta-chloro anisole.[2]

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).

-

Column: DB-5, 30 m x 0.32 mm, 0.25 µm film thickness.

-

Carrier Gas: Helium.

-

Injector: Split mode.

-

Oven Temperature Program: A gradient program is used for optimal separation.

-

Detector: Flame Ionization Detector (FID).

-

Diluent: Acetonitrile.

Sample Preparation:

-

Prepare a stock solution of the this compound sample in acetonitrile.

-

Further dilute the stock solution to a suitable concentration for GC analysis.

Data Analysis:

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks. The identity of impurities can be confirmed by comparing their retention times with those of known standards or by using a mass spectrometer as the detector (GC-MS).

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Non-Volatile Impurities

LC-MS/MS provides high sensitivity and selectivity for the analysis of a wide range of compounds and can be used to detect non-volatile impurities that may not be amenable to GC analysis.

This protocol is based on a method for the quantitative analysis of a related compound, 4-methylanisole.[3]

-

Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer.

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid.

-

Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in Selected Reaction Monitoring (SRM) mode for high selectivity and sensitivity.

Sample Preparation:

-

Dissolve the this compound sample in a suitable solvent (e.g., acetonitrile/water mixture).

-

Filter the sample solution before injection into the LC-MS/MS system.

Data Analysis:

Impurities are quantified using a calibration curve generated from certified reference standards. The use of a stable isotope-labeled internal standard is recommended to ensure high accuracy and precision.[3]

Data Presentation

The quantitative results from the purity analysis should be summarized in a clear and concise table for easy comparison and interpretation.

| Table 2: Illustrative Purity Analysis Data for a Commercial Batch of this compound | | :--- | :--- | :--- | :--- | | Compound | Retention Time (min) | Area % (GC-FID) | Concentration (µg/g) (LC-MS/MS) | | this compound | 15.2 | 99.5 | - | | 2-Chloro-5-methylanisole | 14.8 | 0.2 | Not Detected | | 4-Chloro-2-methylanisole | 14.9 | 0.1 | Not Detected | | 3-Methyl-4-chloroaniline | - | - | 50 | | Unknown Impurity 1 | 16.5 | 0.15 | - | | Unknown Impurity 2 | - | - | 25 |

Visualizing Workflows and Relationships

Diagrams are essential for visualizing experimental workflows and the logical relationships in impurity analysis.

Caption: Workflow for the purity analysis of this compound.

References

Methodological & Application

Synthesis of 4-Chloro-3-methylanisole from m-Cresol: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of 4-Chloro-3-methylanisole, a valuable intermediate in pharmaceutical and organic synthesis, starting from meta-cresol (m-cresol). The described protocol is a two-step process involving the methylation of m-cresol to form 3-methylanisole, followed by the regioselective chlorination of the intermediate to yield the final product.

Introduction

This compound serves as a key building block in the development of various organic molecules. The synthesis route from m-cresol is a common and cost-effective approach. This protocol details the experimental procedures, including reaction conditions, reagents, and purification methods. The Williamson ether synthesis is employed for the initial methylation step, followed by a controlled chlorination to ensure the desired isomeric product.

Reaction Scheme

The overall synthesis involves two primary chemical transformations:

-

Step 1: Methylation of m-cresol to 3-methylanisole

-

Step 2: Chlorination of 3-methylanisole to this compound

Quantitative Data Summary

The following table summarizes the key quantitative data for the two-step synthesis process. Please note that yields are indicative and can vary based on experimental conditions and scale.

| Step | Reaction | Reactants | Key Reagents | Solvent | Typical Yield (%) | Purity (%) |

| 1 | Methylation | m-Cresol | Dimethyl sulfate, Sodium hydroxide | Water | ~80 | >95 (after purification) |

| 2 | Chlorination | 3-Methylanisole | Sulfuryl chloride | Dichloromethane | 75-85 | >97 (after purification) |

Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Dimethyl sulfate is highly toxic and carcinogenic; handle with extreme care. Sulfuryl chloride is corrosive and reacts violently with water.

Step 1: Synthesis of 3-Methylanisole from m-Cresol (Williamson Ether Synthesis)

This procedure is adapted from the well-established Williamson ether synthesis for phenols.[1][2]

Materials:

-

m-Cresol

-

Sodium hydroxide (NaOH)

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

Diethyl ether

-

Anhydrous calcium chloride (CaCl₂) or magnesium sulfate (MgSO₄)

-

Distilled water

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Stirrer (magnetic or mechanical)

-

Dropping funnel

-

Heating mantle or water bath

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, dissolve 1.0 mole of m-cresol in a 10% aqueous solution of sodium hydroxide (1.25 moles). Stir until a homogeneous solution of sodium m-cresolate is formed.

-

Cool the mixture to below 40°C using a water bath.

-

With vigorous stirring, add 1.0 mole of dimethyl sulfate dropwise from the dropping funnel. Maintain the reaction temperature below 40°C throughout the addition.

-

After the addition is complete, heat the reaction mixture on a boiling water bath for 30 minutes to ensure the completion of the reaction and to decompose any unreacted dimethyl sulfate.

-

Cool the mixture to room temperature. Transfer the contents to a separatory funnel.

-

Separate the organic layer. Extract the aqueous layer twice with diethyl ether.

-

Combine the organic layer and the ether extracts. Wash the combined organic phase with a dilute sodium carbonate solution and then with water.

-

Dry the organic layer over anhydrous calcium chloride or magnesium sulfate.

-

Filter to remove the drying agent.

-

Purify the crude 3-methylanisole by fractional distillation. Collect the fraction boiling at approximately 175-177°C.

Step 2: Synthesis of this compound from 3-Methylanisole

This protocol employs sulfuryl chloride for the chlorination of the anisole ring. Controlling the regioselectivity is crucial to favor the formation of the 4-chloro isomer.[3][4]

Materials:

-

3-Methylanisole

-

Sulfuryl chloride (SO₂Cl₂)

-

Dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Distilled water

Equipment:

-

Round-bottom flask

-

Stirrer (magnetic or mechanical)

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus (for vacuum distillation)

Procedure:

-

In a round-bottom flask equipped with a stirrer and a dropping funnel, dissolve 1.0 mole of 3-methylanisole in dichloromethane.

-

Cool the solution in an ice bath to 0-5°C.

-

Slowly add 1.0 mole of sulfuryl chloride dropwise from the dropping funnel while maintaining the temperature between 0-5°C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, slowly and carefully quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel. Wash the organic layer with a saturated sodium bicarbonate solution and then with water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the solvent (dichloromethane) using a rotary evaporator.

-

Purify the crude this compound by vacuum distillation.

Visualizations

The following diagrams illustrate the chemical structures and the experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Chemical transformation pathway from m-cresol to this compound.

References

Application Notes and Protocols for 4-Chloro-3-methylanisole in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 4-Chloro-3-methylanisole as a versatile intermediate in key organic synthesis reactions. The protocols provided are representative methodologies for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and ether cleavage reactions.

Compound Information:

| Property | Value |

| IUPAC Name | 1-Chloro-4-methoxy-2-methylbenzene |

| Synonyms | This compound, 2-Chloro-5-methoxytoluene |

| CAS Number | 13334-71-9 |

| Molecular Formula | C₈H₉ClO |

| Molecular Weight | 156.61 g/mol |

| Appearance | Liquid |

| Purity | Typically ≥98% |

Suzuki-Miyaura Coupling: Synthesis of Biaryl Compounds

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of a wide range of biaryl and substituted aromatic compounds. This compound can serve as the aryl halide partner in this reaction.

Logical Relationship: Suzuki-Miyaura Coupling

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Quantitative Data: Representative Suzuki-Miyaura Coupling Reactions

| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 1-Chloro-4-methoxybenzene | Phenylboronic acid | Pd-PEPPSI-CMP (0.5) | - | K₂CO₃ (2.0) | MeOH | 80 | 12 | 97[1] |

| 2 | 4-Chlorotoluene | Phenylboronic acid | Pd/SBA-15 | - | KOt-Bu (3.0) | Toluene | 110 | 12 | - |

| 3 | 4-Chloroacetophenone | Methylboronic acid | - | - | - | - | - | - | 98 |

| 4 | 4-Bromochlorobenzene | Phenylboronic acid | Pd standard solution | - | KOH (2.0) | 95% Ethanol | RT | 0.4 | 64[2] |

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol is adapted from a general procedure for the Suzuki-Miyaura coupling of aryl chlorides.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

-

SPhos (0.04 equiv)

-

Potassium phosphate (K₃PO₄, 3.0 equiv)

-

Degassed toluene

-

Degassed water

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Add degassed toluene and degassed water to the flask via syringe.

-

Stir the reaction mixture vigorously and heat to 80-110 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Buchwald-Hartwig Amination: Synthesis of N-Aryl Amines

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, providing a versatile route to arylamines, which are prevalent in pharmaceuticals.[3][4]

Experimental Workflow: Buchwald-Hartwig Amination

Caption: General workflow for the Buchwald-Hartwig amination.

Quantitative Data: Representative Buchwald-Hartwig Amination Conditions

| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) |

| 1 | Aryl Bromide | Aniline (1.5 equiv) | Pd(OAc)₂ (0.05) | BINAP (0.08) | Cs₂CO₃ (10) | Toluene | 110 | 8 |

| 2 | Aryl Chloride | Benzophenone imine | Pd₂(dba)₃ | IPr·HCl | KOtBu | Dioxane | - | - |

| 3 | Aryl Chloride | Primary Amine | Pd(OAc)₂ | CyPFtBu (15) | - | - | - | - |

Experimental Protocol: Representative Buchwald-Hartwig Amination

This protocol is a general procedure and may require optimization for specific substrates.

Materials:

-

This compound (1.0 equiv)

-

Amine (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equiv)

-

Xantphos (0.02 equiv)

-

Sodium tert-butoxide (NaOtBu, 1.4 equiv)

-

Degassed toluene

Procedure:

-

In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to a Schlenk tube.

-

Add degassed toluene, followed by this compound and the amine.

-

Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with stirring.

-

Monitor the reaction progress by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the N-aryl amine.

Ether Cleavage: Synthesis of 4-Chloro-3-methylphenol

The methoxy group of this compound can be cleaved to yield the corresponding phenol, 4-Chloro-3-methylphenol, a valuable intermediate in its own right. This transformation is typically achieved using strong acids or other demethylating agents.[5][6]

Logical Relationship: Ether Cleavage (Demethylation)

Caption: General scheme for the demethylation of this compound.

Quantitative Data: Demethylation of Aromatic Methyl Ethers

| Entry | Substrate | Reagent | Solvent | Temperature | Time | Yield (%) |

| 1 | Aryl methyl ether | Boron tribromide (BBr₃) | Dichloromethane (DCM) | 0 °C to RT | - | - |

| 2 | Aryl methyl ether | Hydrobromic acid (HBr) | - | Reflux | - | - |

| 3 | Methoxy substrate | Pyridinium hydrochloride | - | 195-200 °C | 6 h | - |

| 4 | 4-Propylguaiacol | HCl | Water | 250 °C | 3 h | 97[7] |

Experimental Protocol: Representative Demethylation with Boron Tribromide

This protocol is a general procedure for the cleavage of aryl methyl ethers.

Materials:

-

This compound (1.0 equiv)

-

Boron tribromide (BBr₃, 1.0 M solution in DCM, 1.2 equiv)

-

Anhydrous dichloromethane (DCM)

-

Methanol

-

Saturated aqueous sodium bicarbonate solution

-

Water

-

Brine

Procedure:

-

Dissolve this compound in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the BBr₃ solution dropwise via syringe.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of methanol.

-

Pour the mixture into a saturated aqueous sodium bicarbonate solution and extract with DCM.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford 4-Chloro-3-methylphenol.

Applications in the Synthesis of Bioactive Molecules

While specific examples detailing the synthesis of marketed drugs directly from this compound are not prevalent in the reviewed literature, its structural motifs are present in various bioactive compounds. The reactions described above are fundamental in medicinal chemistry for the synthesis of pharmaceuticals and agrochemicals. For instance, the biaryl scaffold formed through Suzuki-Miyaura coupling is a key feature in numerous drugs, and the arylamine moiety from Buchwald-Hartwig amination is a common pharmacophore. The resulting 4-chloro-3-methylphenol is a known antiseptic and preservative.[8][9]

Further research into the derivatization of this compound could lead to the discovery of novel compounds with interesting biological activities. However, at present, there is no specific signaling pathway information directly linked to products synthesized from this particular intermediate in the available literature.

References

- 1. prepchem.com [prepchem.com]

- 2. research.rug.nl [research.rug.nl]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 5. Ether cleavage - Wikipedia [en.wikipedia.org]

- 6. Demethylation - Wikipedia [en.wikipedia.org]

- 7. lirias.kuleuven.be [lirias.kuleuven.be]

- 8. atamankimya.com [atamankimya.com]

- 9. 4-Chloro-3-methylphenol | C7H7ClO | CID 1732 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of 4-Chloro-3-methylanisole

This document provides detailed application notes and experimental protocols for the quantitative analysis of 4-Chloro-3-methylanisole in various matrices. The methodologies are intended for researchers, scientists, and drug development professionals requiring robust and sensitive analytical techniques.

Introduction

This compound is a substituted aromatic compound of interest in environmental monitoring, food and beverage quality control, and potentially in pharmaceutical development as an intermediate or impurity. Accurate and precise quantification is crucial for safety and quality assessment. The primary analytical techniques for this volatile compound are Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with headspace or solid-phase microextraction sampling. High-Performance Liquid Chromatography (HPLC) can also be employed for its analysis.

Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred method for the quantification of volatile and semi-volatile compounds like this compound due to its high sensitivity and selectivity. The use of headspace solid-phase microextraction (HS-SPME) for sample introduction is highly effective for extracting the analyte from complex matrices and concentrating it prior to analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC offers an alternative method for the quantification of this compound. A reverse-phase HPLC method with UV detection can be developed for this purpose. This method is particularly useful when the analyte is in a liquid matrix that is compatible with direct injection or simple dilution.

Quantitative Data Summary

The following tables summarize the typical quantitative performance parameters that can be expected for the analytical methods described. These values are based on the analysis of structurally similar chloroanisoles and may vary depending on the specific instrumentation and matrix.[1][2]

Table 1: GC-MS with HS-SPME

| Parameter | Expected Value |

| Linearity (R²) | ≥ 0.995 |

| Limit of Detection (LOD) | 0.01 - 0.5 ng/L |

| Limit of Quantification (LOQ) | 0.03 - 1.5 ng/L |

| Accuracy (% Recovery) | 85 - 115% |

| Precision (%RSD) | < 15% |

Table 2: HPLC-UV

| Parameter | Expected Value |

| Linearity (R²) | ≥ 0.998 |

| Limit of Detection (LOD) | ~0.05 µg/mL |

| Limit of Quantification (LOQ) | ~0.15 µg/mL |

| Accuracy (% Recovery) | 90 - 110% |

| Precision (%RSD) | < 5% |

Experimental Protocols

GC-MS with Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is suitable for the analysis of this compound in water and wine samples.[1][2]

4.1.1. Materials and Reagents

-

This compound standard (Purity ≥ 98%)

-

Internal Standard (e.g., 2,4,6-Trichloroanisole-d5 or a suitable deuterated analog)

-

Methanol (HPLC grade)

-

Sodium Chloride (analytical grade)

-

Organic-free reagent water

-

20 mL headspace vials with PTFE-lined septa

-

SPME fiber assembly with a suitable coating (e.g., Polydimethylsiloxane - PDMS)

4.1.2. Standard Preparation

-

Primary Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 100 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standards by serial dilution of the primary stock solution with organic-free reagent water to cover the desired calibration range (e.g., 1 to 100 ng/L).

-

Internal Standard Spiking Solution (50 ng/L): Prepare a solution of the internal standard in organic-free reagent water.

4.1.3. Sample Preparation

-

Place 10 mL of the water or wine sample into a 20 mL headspace vial.

-

Add 3 g of NaCl to the vial to increase the ionic strength of the sample.

-

Spike the sample with a known amount of the internal standard.

-

Immediately seal the vial with the cap and septum.

4.1.4. HS-SPME and GC-MS Conditions

-

HS-SPME:

-

Incubation Temperature: 60°C

-

Incubation Time: 15 minutes

-

Extraction Time: 30 minutes

-

Desorption Temperature: 250°C

-

Desorption Time: 2 minutes (in the GC injector)

-

-

GC-MS System:

-

Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

-

Injector: Splitless mode

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Oven Temperature Program:

-